Isopyrazam, anti-(+/-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

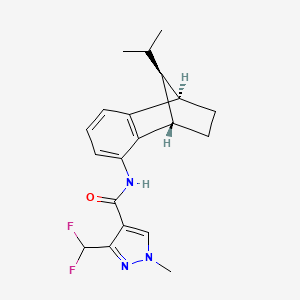

Anti-(1R,4S,9S)-isopyrazam is a 3-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamide that is the anti-(1R,4S,9S)-diastereomer of isopyrazam. It is an enantiomer of an anti-(1S,4R,9R)-isopyrazam.

Aplicaciones Científicas De Investigación

Fungicidal Efficacy

Isopyrazam has demonstrated significant antifungal properties against various pathogens, including Alternaria alternata and Phoma multirostrata. Research indicates that the stereoisomers exhibit varying levels of bioactivity, with the cis-(1S,4R,9S)-isomer showing the highest efficacy. Specifically, using this isomer can enhance effectiveness while reducing the required dosage by up to 72.2% for certain pathogens .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of isopyrazam. In studies involving rats, the no-observed-adverse-effect level (NOAEL) was established at 500 ppm based on reduced body weight gain and increased cholesterol levels at higher concentrations. Notably, isopyrazam was not found to be carcinogenic in mice and exhibited no genotoxic potential in various assays . However, it did show some adverse effects in reproductive toxicity studies at elevated doses .

Environmental Impact and Residual Levels

The degradation of isopyrazam in agricultural settings has been scrutinized to assess its environmental footprint. The half-lives of its stereoisomers vary between 3.50 to 15.2 days across different crops, indicating that residual concentrations can exceed maximum residue limits (MRLs) in certain cases, particularly in celery and grapes . This raises concerns regarding dietary intake risks associated with prolonged exposure.

Case Study 1: Efficacy Against Alternaria alternata

A study highlighted that the application of cis-isopyrazam significantly improved control over Alternaria alternata, leading to a reduction in disease incidence by approximately 54.7%. This case illustrates the potential for targeted application strategies using specific stereoisomers to enhance fungicidal performance while minimizing chemical use .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological study involving rat models, researchers found that chronic exposure to isopyrazam led to alterations in liver enzyme activities indicative of adaptive responses rather than overt toxicity. The findings suggested that while there are changes in clinical chemistry parameters at higher doses, these do not translate into significant health risks at typical agricultural exposure levels .

Data Tables

| Parameter | Value |

|---|---|

| NOAEL (Rats) | 500 ppm |

| Efficacy against A. alternata | Reduction by 54.7% |

| Residual Half-life (Crops) | 3.50 - 15.2 days |

| Stereoisomer | Bioactivity Factor |

|---|---|

| cis-(1S,4R,9S)-isomer | Highest activity (3.37-1578x) |

| trans-isomer | Lower activity |

Propiedades

Número CAS |

683777-14-2 |

|---|---|

Fórmula molecular |

C20H23F2N3O |

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

3-(difluoromethyl)-1-methyl-N-[(1S,8R,11S)-11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)/t12-,13-,16-/m0/s1 |

Clave InChI |

XTDZGXBTXBEZDN-XEZPLFJOSA-N |

SMILES |

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |

SMILES isomérico |

CC(C)[C@H]1[C@H]2CC[C@@H]1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |

SMILES canónico |

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.